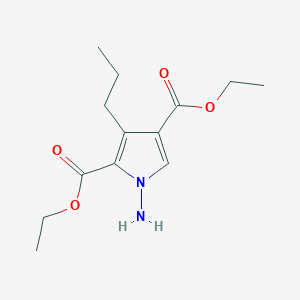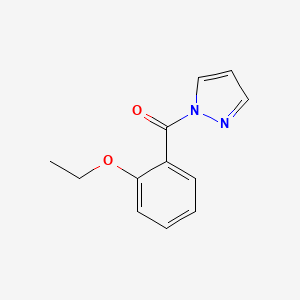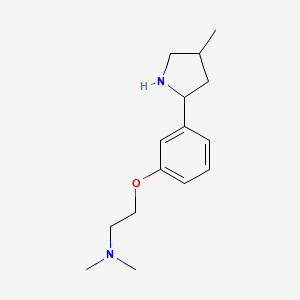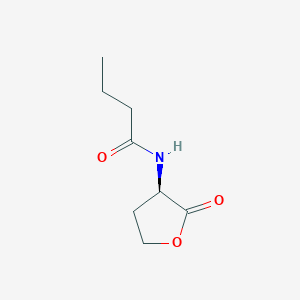
(R)-N-(2-Oxotetrahydrofuran-3-yl)butyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-N-(2-Oxotetrahydrofuran-3-yl)butyramide is a chiral compound that features a tetrahydrofuran ring with an oxo group at the 2-position and a butyramide group attached to the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(2-Oxotetrahydrofuran-3-yl)butyramide typically involves the reaction of L-(-)-malic acid with trifluoroacetic acid anhydride to form (S)-dihydro-3-hydroxy-2(3H)-furanone. This intermediate is then reacted with butyric acid to yield the desired product .
Example Synthesis:
Stage 1: 10 g of L-(-)-malic acid is stirred in 45 ml of trifluoroacetic acid anhydride for 2 hours at 25°C.
Stage 2: The reaction mixture is concentrated by evaporation in a vacuum, and 7 ml of methanol is added to the residue.
Industrial Production Methods
Industrial production methods for ®-N-(2-Oxotetrahydrofuran-3-yl)butyramide are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
®-N-(2-Oxotetrahydrofuran-3-yl)butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the tetrahydrofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Hydroxy derivatives.
Substitution: Various substituted amides or tetrahydrofuran derivatives.
Applications De Recherche Scientifique
®-N-(2-Oxotetrahydrofuran-3-yl)butyramide has several applications in scientific research:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of complex organic molecules and pharmaceuticals.
Mécanisme D'action
The mechanism of action of ®-N-(2-Oxotetrahydrofuran-3-yl)butyramide is not well-characterized. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl ethylmalonate: A compound with a similar ester functional group.
(S)-(-)-alpha-Hydroxy-gamma-butyrolactone: A compound with a similar tetrahydrofuran ring structure.
Uniqueness
®-N-(2-Oxotetrahydrofuran-3-yl)butyramide is unique due to its specific chiral configuration and the presence of both an oxo group and a butyramide group. This combination of functional groups and chirality imparts distinct chemical and biological properties to the compound.
Propriétés
Formule moléculaire |
C8H13NO3 |
|---|---|
Poids moléculaire |
171.19 g/mol |
Nom IUPAC |
N-[(3R)-2-oxooxolan-3-yl]butanamide |
InChI |
InChI=1S/C8H13NO3/c1-2-3-7(10)9-6-4-5-12-8(6)11/h6H,2-5H2,1H3,(H,9,10)/t6-/m1/s1 |
Clé InChI |
VFFNZZXXTGXBOG-ZCFIWIBFSA-N |
SMILES isomérique |
CCCC(=O)N[C@@H]1CCOC1=O |
SMILES canonique |
CCCC(=O)NC1CCOC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


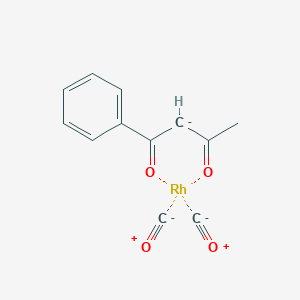

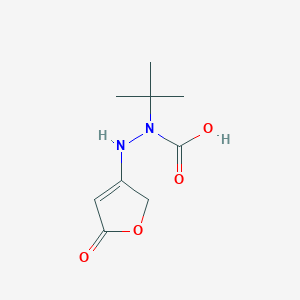
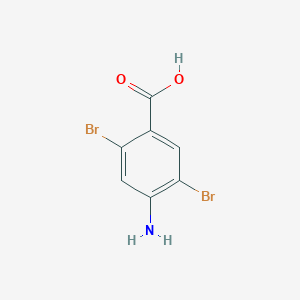
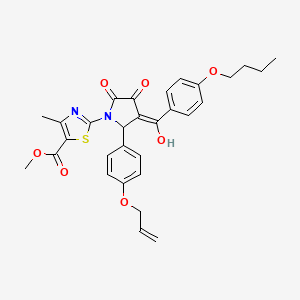
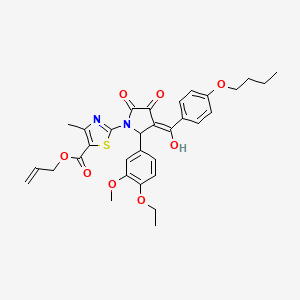
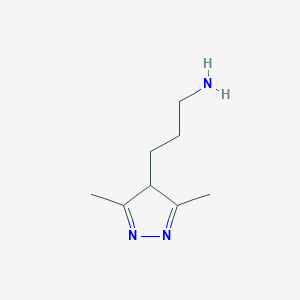
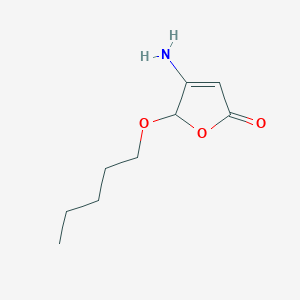

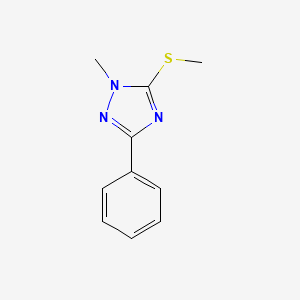
![2-Bromo-4-iodobenzo[d]oxazole](/img/structure/B12873351.png)
